
1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(m-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxazolidinone derivatives, which are known for their antibacterial properties.
Scientific Research Applications
Synthesis and Biological Activity
Compounds similar to "1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(m-tolyl)urea" have been synthesized and evaluated for their biological activities, including antitumor and antimicrobial effects. For instance, novel 4,5-disubstituted thiazolyl urea derivatives have shown promising antitumor activities (S. Ling et al., 2008). Another study focused on the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, revealing their potential as anticancer and antimicrobial agents (Kanubhai D. Katariya et al., 2021).
Chemical Synthesis and Characterization
The development of new synthetic methods for compounds like "this compound" is a key area of research. Studies involve synthesizing novel N-acyl cyclic urea derivatives and investigating their chemical structures and properties (Tingting Yang & Guohua Gao, 2012). These efforts are foundational for exploring the potential applications of such compounds in various fields.
Potential Applications in Corrosion Inhibition
Research on related urea derivatives has also explored their potential as corrosion inhibitors. For example, the study on the corrosion behavior of mild steel in hydrochloric acid solution identified organic compounds with urea structures as effective inhibitors, highlighting the broad applicability of these molecules beyond biomedical research (M. Bahrami & Seyed Mohammad Ali Hosseini, 2012).
Antimicrobial and Anticancer Properties
The exploration of urea derivatives extends to antimicrobial and anticancer properties, where compounds with specific functional groups have been synthesized and evaluated for their efficacy against various pathogens and cancer cell lines. This research direction is significant for the development of new therapeutic agents (V. Rani et al., 2014).
properties
IUPAC Name |
1-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-12-4-2-6-14(8-12)21-17(23)20-10-16-11-22(18(24)25-16)15-7-3-5-13(19)9-15/h2-9,16H,10-11H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFMMZCTACKDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


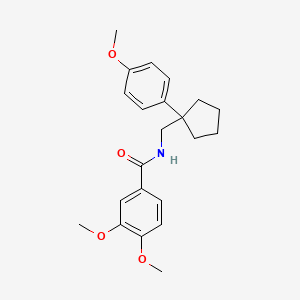
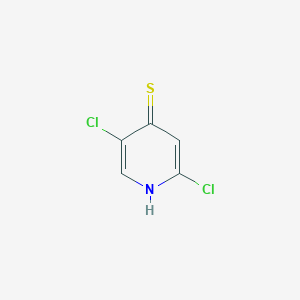
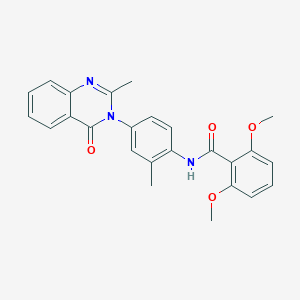
![2-(2-methoxyethoxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)isonicotinamide](/img/structure/B2564368.png)
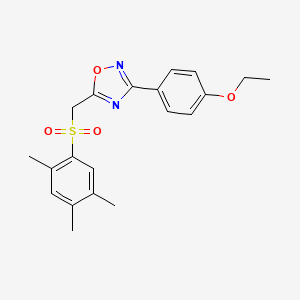
![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2564371.png)

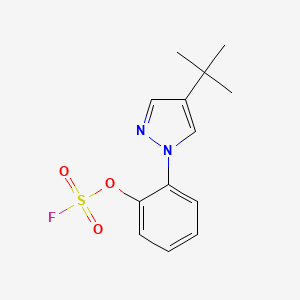
![5,7-dimethyl-3-(4-methylphenyl)-9-[(4-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2564374.png)
![2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2564375.png)

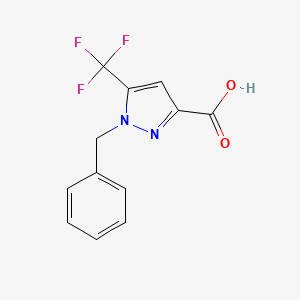
![methyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylate](/img/structure/B2564380.png)